4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride
Overview
Description
4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a chemical compound with the molecular formula C4H7ClN4O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazole compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
Scientific Research Applications
4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can activate AMP-dependent protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis . This activation leads to increased metabolic activity and changes in the physical composition of muscle tissues.
Comparison with Similar Compounds
5-Amino-4-imidazolecarboxamide: This compound is structurally similar and is used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines.
AICA ribonucleotide:
Uniqueness: 4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to activate AMPK and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
5-amino-3-methylimidazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMJZCHGGMMHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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